Decaaluminium barium hexadecaoxide

Description

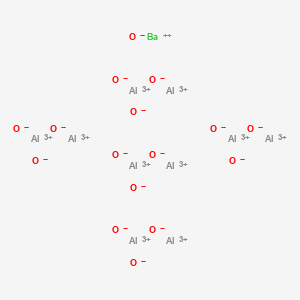

Decaaluminium barium hexadecaoxide (CAS: 97435-20-6) is a complex inorganic compound composed of aluminium, barium, and oxygen in a stoichiometric ratio of 10:1:15. Its structure is hypothesized to involve a layered arrangement of aluminium-oxygen polyhedra stabilized by barium ions, which occupy interstitial sites . Potential applications include catalysis, ceramic materials, or as a precursor for advanced oxides, though these remain speculative without further characterization .

Properties

CAS No. |

97435-20-6 |

|---|---|

Molecular Formula |

Al10BaO16 |

Molecular Weight |

663.13 g/mol |

IUPAC Name |

decaaluminum;barium(2+);oxygen(2-) |

InChI |

InChI=1S/10Al.Ba.16O/q10*+3;+2;16*-2 |

InChI Key |

PWFMGHJEJRTVGB-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decaaluminium barium hexadecaoxide can be synthesized through several methods. One common approach involves the coprecipitation method, where solutions of barium and aluminum salts are mixed to form a gel precursor. This gel is then dried and calcined to produce the desired compound . Another method involves the use of a double alkoxide of barium and aluminum, which is subjected to supercritical drying to form an aerogel with high surface area .

Industrial Production Methods

In industrial settings, the production of this compound often involves high-temperature solid-state reactions. Barium oxide and aluminum oxide are mixed in stoichiometric ratios and heated to temperatures around 1900°C to form the compound . This method is favored for its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Decaaluminium barium hexadecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of aluminum and barium, while reduction can produce lower oxidation state compounds.

Scientific Research Applications

Decaaluminium barium hexadecaoxide has a wide range of applications in scientific research:

Materials Science: It is used as a precursor for the synthesis of advanced ceramics and refractory materials.

Catalysis: The compound serves as a catalyst support in various chemical reactions, including CO methanation.

Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.

Industry: It is utilized in the production of high-performance materials for aerospace and other high-tech industries.

Mechanism of Action

The mechanism by which decaaluminium barium hexadecaoxide exerts its effects is primarily through its interaction with other chemical species. The compound’s unique structure allows it to act as a catalyst, facilitating various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares decaaluminium barium hexadecaoxide with structurally or compositionally related barium-aluminium oxides, based on available evidence and analogous systems:

| Compound | Formula | CAS Number | Key Structural Features | Reported Applications |

|---|---|---|---|---|

| This compound | Al₁₀BaO₁₆ | 97435-20-6 | Layered Al-O framework; Ba²⁺ intercalation | Hypothesized catalytic/ceramic use |

| Octaaluminium barium tridecaoxide | Al₈BaO₁₃ | 97358-83-3 | Cubic or spinel-like Al-O lattice; Ba doping | Unspecified (research-stage) |

| Barium hexachlorosilicate(2−) | BaSiCl₆ | 97158-14-0 | SiCl₆²⁻ anions with Ba²⁺ counterions | Specialty glass/optical materials |

| Barium tris(metasilicato(2−))dioxodizirconate(2−) | BaZr₂Si₃O₁₂ | 97435-22-8 | Zirconosilicate framework; Ba charge balancing | High-temperature ceramics |

Key Findings:

Barium Role : In this compound, barium likely acts as a stabilizer for the Al-O network, analogous to its role in barium hexachlorosilicate (BaSiCl₆), where it neutralizes anionic clusters .

Functional Contrast : Unlike barium tris(metasilicato)dioxodizirconate (BaZr₂Si₃O₁₂), which integrates zirconium for enhanced refractory properties, this compound lacks transition metals, limiting its utility in extreme environments .

Recommended Sources for Further Study

To address knowledge gaps, consult:

- ICSD (Inorganic Crystal Structure Database) for crystallographic data.

- Thermochemical databases (e.g., NIST Chemistry WebBook) for enthalpy and stability metrics.

- Peer-reviewed studies on barium aluminates in journals like Journal of Solid State Chemistry or Materials Research Bulletin.

Notes

Biological Activity

Overview of Decaaluminium Barium Hexadecaoxide

This compound is a member of the family of barium salts and is characterized by its unique structural properties. It is often studied for its potential applications in biomedicine, particularly in drug delivery systems and as a component in bioactive materials.

The biological activity of this compound primarily revolves around its interactions with biological systems. Key mechanisms include:

- Cellular Uptake : Studies have indicated that this compound can be absorbed by various cell types, which may facilitate its use in targeted drug delivery.

- Cytotoxicity : Research has shown varying levels of cytotoxic effects depending on concentration and exposure time, necessitating further investigation into safe dosage levels.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for applications in wound healing and infection control.

Case Studies

- In Vitro Studies : A study conducted on human fibroblast cells demonstrated that this compound at lower concentrations promoted cell proliferation while higher concentrations resulted in significant cytotoxicity. This indicates a dose-dependent response that is critical for therapeutic applications.

- Animal Models : In vivo studies using rodent models have shown that when administered in controlled doses, this compound can enhance tissue regeneration post-injury. This suggests its potential utility in regenerative medicine.

Data Table: Summary of Biological Activities

Toxicological Profile

Research into the toxicological aspects of this compound is crucial for understanding its safety profile. Current findings suggest:

- Low Acute Toxicity : Initial assessments indicate low acute toxicity levels; however, chronic exposure studies are needed to fully understand long-term effects.

- Environmental Impact : The compound's ecological footprint remains under investigation, particularly regarding its degradation products and their potential effects on aquatic life.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.

- Formulation Development : Investigating combinations with other bioactive compounds to enhance therapeutic efficacy.

- Clinical Trials : Transitioning from preclinical studies to clinical trials to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.